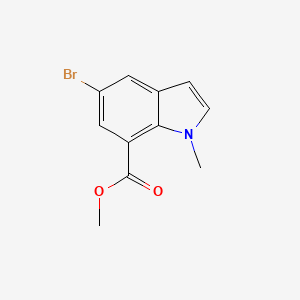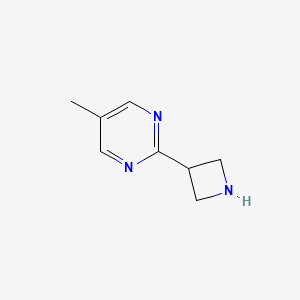
3-(3,4-Dimethylphenyl)prop-2-yn-1-ol
概要
説明
3-(3,4-Dimethylphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C11H12O It is a propargylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon-carbon triple bond (alkyne) and a phenyl ring substituted with two methyl groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzaldehyde and propargyl bromide.
Grignard Reaction: The 3,4-dimethylbenzaldehyde is reacted with propargyl bromide in the presence of magnesium to form a Grignard reagent.
Hydrolysis: The Grignard reagent is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3-(3,4-Dimethylphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 3-(3,4-dimethylphenyl)prop-2-yn-1-al (aldehyde) or 3-(3,4-dimethylphenyl)prop-2-yn-1-one (ketone).
Reduction: Formation of 3-(3,4-dimethylphenyl)prop-2-en-1-ol (alkene) or 3-(3,4-dimethylphenyl)propan-1-ol (alkane).
Substitution: Formation of 3-(3,4-dimethylphenyl)prop-2-yn-1-chloride or 3-(3,4-dimethylphenyl)prop-2-yn-1-bromide.
科学的研究の応用
3-(3,4-Dimethylphenyl)prop-2-yn-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.
作用機序
The mechanism of action of 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
類似化合物との比較
Similar Compounds
Propargyl Alcohol (Prop-2-yn-1-ol): A simpler analog with similar reactivity but lacking the phenyl and methyl groups.
3-(4-Methoxyphenyl)prop-2-yn-1-ol: A compound with a methoxy group instead of methyl groups on the phenyl ring.
Uniqueness
3-(3,4-Dimethylphenyl)prop-2-yn-1-ol is unique due to the presence of both methyl groups on the phenyl ring, which can influence its reactivity and biological activity. The specific substitution pattern can affect its interaction with molecular targets and its overall chemical behavior.
特性
IUPAC Name |
3-(3,4-dimethylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLGLWDGIFAPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B6322653.png)
